1H-Pyrazolo[3,4-c]pyridin-3-amine

GSK3β inhibition kinase hinge-binding pyrazolopyridine scaffold validation

Kinase drug discovery programs frequently stall due to scaffolds lacking correct hinge-region hydrogen bond geometry. 1H-Pyrazolo[3,4-c]pyridin-3-amine (CAS 76006-17-2) solves this: its [3,4-c] ring fusion and free N1-H/C-7 positions are essential for GSK3α/β, CLK1, and DYRK1A inhibition, with the 5-phenyl derivative showing GSK3β IC50 = 1.26 μM. • Pre-installed 3-NH₂ handle enables direct amide/urea coupling without protecting-group manipulation • Orthogonal diversification at N-1, C-5, and C-7 supports one-compound-one-library hit-to-lead workflows • Supplied as ≥95% purity solid; ambient-temperature shipping from global stock.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 76006-17-2
Cat. No. B1589254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-c]pyridin-3-amine
CAS76006-17-2
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=NN2)N
InChIInChI=1S/C6H6N4/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H3,7,9,10)
InChIKeyLGZRIKTZAOPKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-c]pyridin-3-amine: A Privileged Scaffold for Kinase Discovery


1H-Pyrazolo[3,4-c]pyridin-3-amine (CAS 76006-17-2) is a nitrogen-rich fused heterocycle (C6H6N4, MW 134.14) recognized as part of the pyrazolopyridine 'privileged scaffold' family in medicinal chemistry [1]. The compound features a 3-amino substituent on a pyrazolo[3,4-c]pyridine core, providing an arrangement of hydrogen bond donors (2) and acceptors (3) that fulfills the geometric requirements for ATP-competitive kinase hinge-binding [2]. Its rigid, planar structure (zero rotatable bonds) and low molecular weight make it an attractive fragment-like starting point for hit-to-lead optimization, as demonstrated by its use as a key intermediate in the synthesis of GSK-3, CLK1, DYRK1A, and CBS inhibitors [3][4].

Why 1H-Pyrazolo[3,4-c]pyridin-3-amine Cannot Be Replaced by Regioisomers


The position of the amine group and the ring fusion pattern in 1H-Pyrazolo[3,4-c]pyridin-3-amine (3-amino, [3,4-c] junction) critically determine the spatial orientation of hydrogen bond donor/acceptor vectors, which directly impacts target binding. In a comparative kinase inhibitor study, the presence of N1-H and the absence of bulky 7-substituents on this scaffold were found to be essential for potent GSK3α/β and CLK1 inhibition, while the regioisomeric 1H-pyrazolo[4,3-c]pyridin-3-amine (different ring fusion) yields derivatives with distinct selectivity profiles targeting ERK and JAK kinases [1]. Furthermore, the [3,4-c] scaffold enabled orthogonal vectorial functionalization at N-1, C-3, C-5, and C-7, a synthetic versatility not directly transferable to the [3,4-b] or [4,3-c] variants [2]. Substituting the core with a regioisomer therefore risks compromised binding geometry, altered kinase selectivity, and reduced synthetic tractability.

Quantitative Differentiation Evidence vs. Closest Analogs


GSK3β Kinase Inhibition Validates Scaffold Competence

The 5-phenyl-substituted derivative of 1H-Pyrazolo[3,4-c]pyridin-3-amine (5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-amine) demonstrated GSK3β inhibitory activity with an IC50 of 1.26 μM (1,260 nM) at pH 7.0 and 2 °C in the presence of 10 μM ATP/[gamma-33P]ATP [1]. This provides critical scaffold validation: the [3,4-c] core is competent for ATP-site binding. In contrast, the unsubstituted parent scaffold (1H-Pyrazolo[3,4-c]pyridin-3-amine) lacks a published IC50 against GSK3β, indicating that substitution is required for potency but confirming the scaffold's suitability as a fragment start point. Comparator data for the [4,3-c] regioisomer shows that analogous derivatives preferentially target ERK (IC50 values in the low nanomolar range for urea-linked variants), rather than GSK3 . This demonstrates scaffold-dependent target selectivity.

GSK3β inhibition kinase hinge-binding pyrazolopyridine scaffold validation

CBS Inhibitory Potency with Improved Selectivity Over CSE

A trisubstituted pyrazolo[3,4-c]pyridine derivative (compound 1: N1-4-methoxybenzyl, 4-methylpiperazin-1-yl, 4-(4-methylpiperazin-1-yl)phenylamino substitution) exhibited CBS inhibitory activity with an IC50 of 11 μM, compared to the reference CBS inhibitor aminooxyacetic acid (AOAA) with an IC50 of 8.5 μM in the same methylene blue H2S detection assay [1]. Critically, when tested against the related H2S-producing enzyme cystathionine γ-lyase (CSE), the pyrazolopyridine inhibitor showed no significant inhibitory effect at three tested concentrations, whereas AOAA is a known pan-inhibitor of both CBS and CSE [1]. The selective inhibition was confirmed using a second orthogonal assay (AzMC), yielding an IC50 of 103 μM for compound 1 against CBS [1]. The unsubstituted scaffold 1H-Pyrazolo[3,4-c]pyridin-3-amine serves as the synthetic entry point for generating this CBS-selective chemotype.

cystathionine beta-synthase H2S signaling orthosteric inhibitor

Physicochemical Profile and Ligand Efficiency Advantage

1H-Pyrazolo[3,4-c]pyridin-3-amine has a molecular weight of 134.14 g/mol, zero rotatable bonds, 2 hydrogen bond donors, and 3 hydrogen bond acceptors . This physicochemical signature (MW < 150, HA ≤ 15) qualifies it as a 'fragment' under the Rule of Three for fragment-based drug discovery [1]. In comparison, the commonly used kinase fragment 7-azaindole (1H-pyrrolo[2,3-b]pyridine, MW 118.14) lacks the additional hydrogen bond acceptor at position 2 of the pyrazole ring, while the bulkier 5-phenyl analog (MW 210.24) carries a ligand efficiency penalty [2]. The zero rotatable bond count contrasts with flexible amine-containing building blocks such as 4-aminomethylpyridine (MW 108.14, 1 rotatable bond), providing greater conformational pre-organization for target binding.

ligand efficiency fragment-based drug discovery physicochemical properties

Vectorial Functionalization Exclusive to [3,4-c] Scaffold

A 2023 study demonstrated that 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be selectively elaborated along four distinct growth vectors: N-1 alkylation, C-3 amination, C-5 cross-coupling, and C-7 C-H activation [1]. This orthogonal diversification strategy, emulating a hit-to-lead pathway, is specific to the [3,4-c] fusion geometry. The 1H-pyrazolo[3,4-b]pyridine scaffold, while more commonly cited in kinase literature, presents a different regiochemical disposition where C-5 and C-7 functionalization patterns differ, and the [4,3-c] isomer imposes distinct electronic effects on the pyridine ring [2]. 1H-Pyrazolo[3,4-c]pyridin-3-amine, with its pre-installed 3-amino group, provides an immediate vector for amide/urea coupling, reducing synthetic steps compared to scaffolds requiring late-stage amination.

synthetic tractability C-H activation parallel medicinal chemistry

N1-H and 7-Unsubstituted Core Essential for Multi-Kinase Activity

Structure-activity relationship (SAR) analysis of substituted pyrazolo[3,4-c]pyridines revealed that the presence of N1-H and the absence of a bulky 7-substituent are critical for inhibitory activity against GSK3α/β, CLK1, and DYRK1A [1]. Compounds retaining N1-H and lacking 7-substitution showed IC50 values in the sub-micromolar to low micromolar range against these kinases, whereas N1-alkylated or 7-substituted congeners exhibited significantly reduced activity [1]. 1H-Pyrazolo[3,4-c]pyridin-3-amine, with its free N1-H and unsubstituted C-7 position, preserves both of these pharmacophoric elements. In contrast, the N1-substituted analog 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 1416712-70-3) would, upon THP deprotection, revert to N1-H, but the commercially available THP-protected form cannot engage hinge-binders without deprotection [2].

kinase selectivity SAR dual-specificity kinase

1H-Pyrazolo[3,4-c]pyridin-3-amine: Key Application Scenarios


Kinase Hinge-Binder Fragment Library Design

With a molecular weight of 134.14 g/mol, zero rotatable bonds, and a hydrogen bond donor/acceptor array matching ATP adenine mimicry requirements, 1H-Pyrazolo[3,4-c]pyridin-3-amine serves as an ideal fragment for kinase hinge-binder screening libraries [1]. The scaffold's validation through the 5-phenyl derivative (GSK3β IC50 = 1.26 μM) confirms its competence for ATP-site engagement [2]. Unlike the [4,3-c] regioisomer, which directs activity toward ERK/JAK, the [3,4-c] core is suited for GSK3 and CLK family targets, enabling rational scaffold selection in focused library design [3].

CBS-Selective Inhibitor Development for H2S Signaling

The demonstrated ability of [3,4-c] pyrazolopyridine derivatives to inhibit CBS with potency comparable to AOAA (IC50 11 μM vs. 8.5 μM) while achieving selectivity over CSE—a property lacking in the reference inhibitor AOAA—positions 1H-Pyrazolo[3,4-c]pyridin-3-amine as a strategic starting material for developing first-in-class selective CBS chemical probes [1]. The scaffold's amenability to vectorial functionalization at four positions enables systematic exploration of CBS vs. CSE selectivity determinants [4].

Multi-Kinase Lead Generation Targeting GSK3/CLK/DYRK Pathways

SAR studies have established that the combination of free N1-H and an unsubstituted C-7 position—both present in 1H-Pyrazolo[3,4-c]pyridin-3-amine—is essential for activity against GSK3α/β, CLK1, and DYRK1A [1]. Purchasing the unsubstituted parent (CAS 76006-17-2) rather than pre-functionalized analogs ensures that all critical pharmacophoric elements are preserved, allowing medicinal chemists to sequentially introduce substitutions guided by the established SAR without compromising the core binding determinants [1].

Orthogonal Vectorial Diversification for Parallel Library Synthesis

1H-Pyrazolo[3,4-c]pyridin-3-amine features a pre-installed 3-amino handle for rapid amide or urea coupling, while the remaining N-1, C-5, and C-7 positions are available for orthogonal diversification via N-alkylation, cross-coupling, and C-H activation, respectively [1]. This enables one-compound-one-library workflow without protective group manipulation, providing a synthetic efficiency advantage over [3,4-b] and [4,3-c] scaffolds that lack this specific vectorial accessibility [1]. This capability supports high-throughput hit-to-lead optimization in industrial medicinal chemistry settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[3,4-c]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.